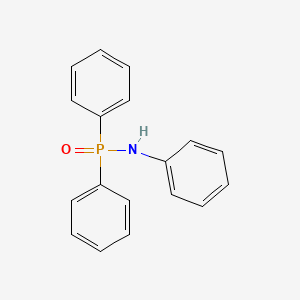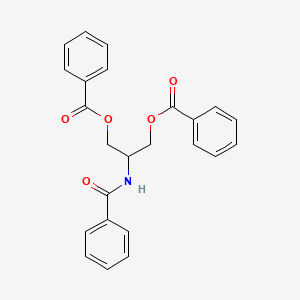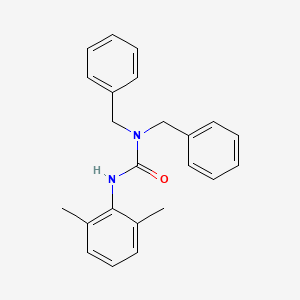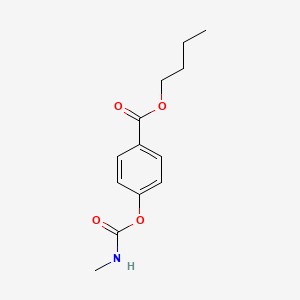
N,P,P-triphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,P,P-Triphenylphosphinic amide is an organophosphorus compound with the molecular formula C18H16NOP. It is a rare and unique chemical that is often used in early discovery research. The compound is known for its distinctive structure, which includes a phosphorus atom bonded to three phenyl groups and an amide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,P,P-triphenylphosphinic amide typically involves the reaction of triphenylphosphine with an appropriate amide source under controlled conditions. One common method is the reaction of triphenylphosphine with an amide in the presence of a catalyst, such as copper, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: N,P,P-Triphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphinic amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,P,P-Triphenylphosphinic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N,P,P-triphenylphosphinic amide involves its interaction with molecular targets through its phosphorus and amide groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Similar in structure but lacks the amide group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Phosphinic amides: A broader class of compounds with similar phosphorus-amide bonds.
Uniqueness: N,P,P-Triphenylphosphinic amide is unique due to its specific combination of phosphorus and amide functionalities, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C18H16NOP |
|---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
N-diphenylphosphorylaniline |
InChI |
InChI=1S/C18H16NOP/c20-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19-16-10-4-1-5-11-16/h1-15H,(H,19,20) |
InChI-Schlüssel |
UAYBIIYJBOWVRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)




